Welcome to the BenchChem Online Store!
molecular formula C13H19N3O B270569 [4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine

[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine

Cat. No. B270569
M. Wt: 233.31 g/mol
InChI Key: BTQJUUVJNALKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07795283B2

Procedure details

Following the general procedure of Intermediate 36 but using 4-(2-bromo-4-nitrophenyl)morpholine as starting material and allowing 5 h for hydrogenation and subsequently purifying by chromatography eluting with EtOAc/isohexane there was thus obtained the title compound (Intermediate 75) in 24% yield; 1H NMR δ 6.90 (1H, d), 6.80 (1H, s), 6.50 (1H, dd), 5.00 (2H, s), 5.40 (1H, d), 3.70-3.60 (4H, m), 2.80-2.70 (4H, m); MS m/e MH+ 258.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1CCN(C2C=CC(N)=CC=2C)CC1)(=O)C.[Br:18][C:19]1[CH:24]=[C:23]([N+:25]([O-])=O)[CH:22]=[CH:21][C:20]=1[N:28]1[CH2:33][CH2:32][O:31][CH2:30][CH2:29]1>>[Br:18][C:19]1[CH:24]=[C:23]([NH2:25])[CH:22]=[CH:21][C:20]=1[N:28]1[CH2:29][CH2:30][O:31][CH2:32][CH2:33]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C1=C(C=C(C=C1)N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subsequently purifying by chromatography
WASH
Type
WASH
Details
eluting with EtOAc/isohexane there

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1N1CCOCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.